2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-amine is an organic compound belonging to the biphenyl family. This compound features a biphenyl core with a fluorine atom at the 2-position and a methyl group at the 2’-position, along with an amine group at the 4-position. The unique structural arrangement of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-amine typically involves a series of organic reactions. One common method is the Suzuki–Miyaura cross-coupling reaction, which involves the coupling of a halogenated biphenyl derivative with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include refluxing in a solvent like dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated biphenyl derivatives.
Scientific Research Applications
2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4’-methyl-[1,1’-biphenyl]-4-amine
- 2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-carboxylic acid
- 2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-ol
Uniqueness
2-Fluoro-2’-methyl-[1,1’-biphenyl]-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. Understanding its mechanism of action, target interactions, and pharmacokinetics is crucial for evaluating its therapeutic applications.
The primary biological activity of this compound is linked to its interaction with specific receptors and transporters in the brain. It primarily targets the trace amine-associated receptor 1 (TAAR1) . This receptor plays a significant role in regulating monoamine neurotransmission. The compound acts by:
- Binding to TAAR1 : This binding leads to the modulation of neurotransmitter release.
- Inhibition of VMAT2 : The vesicular monoamine transporter 2 (VMAT2) is inhibited, resulting in increased concentrations of monoamines such as dopamine and serotonin in the synaptic cleft.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is metabolized similarly to other phenethylamines. Key points include:
- Metabolism : The compound is primarily metabolized by monoamine oxidase B (MAO-B) followed by aldehyde dehydrogenase (ALDH), leading to the formation of phenylacetic acid.
- Bioavailability : The specific fluorine substitution enhances its reactivity and potentially its bioavailability compared to non-fluorinated analogs.
Biological Activity and Case Studies
Research has demonstrated various biological activities associated with this compound:
Antitumor Activity
In studies focusing on cancer cell lines, this compound exhibited selective cytotoxicity against certain tumor types. For instance:
- Selective Toxicity : The compound showed preferential toxicity towards estrogen receptor-positive breast cancer cells and certain renal and ovarian cancer lines. This selectivity suggests a potential role in targeted cancer therapies .
Neuropharmacological Effects
The modulation of neurotransmitter levels through TAAR1 binding has implications for neuropharmacology:
- Potential Antidepressant Effects : By increasing monoamine levels, the compound may exhibit antidepressant-like effects, similar to other agents that target serotonin and dopamine pathways .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Activity | Effect | Target/Mechanism |
---|---|---|
Antitumor | Selective toxicity against specific cancer cells | Induction of CYP enzymes |
Neuropharmacological | Modulation of neurotransmitter release | Binding to TAAR1 and inhibiting VMAT2 |
Metabolism | Conversion via MAO-B and ALDH | Formation of phenylacetic acid |
Properties
IUPAC Name |
3-fluoro-4-(2-methylphenyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN/c1-9-4-2-3-5-11(9)12-7-6-10(15)8-13(12)14/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOIPYLGZJZHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=C(C=C2)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.